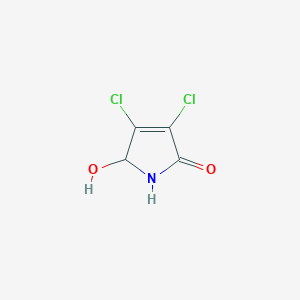![molecular formula C11H9ClF6N4O2 B12479460 N-({1,1,1,3,3,3-hexafluoro-2-[(pyridin-2-ylcarbamoyl)amino]propan-2-yl}oxy)ethanimidoyl chloride](/img/structure/B12479460.png)
N-({1,1,1,3,3,3-hexafluoro-2-[(pyridin-2-ylcarbamoyl)amino]propan-2-yl}oxy)ethanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[(1,1,1,3,3,3-Hexafluoro-2-{[(pyridin-2-yl)carbamoyl]amino}propan-2-yl)oxy]ethanecarbonimidoyl chloride is a complex organic compound characterized by its unique structure, which includes a hexafluoropropane moiety, a pyridine ring, and a carbonimidoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(1,1,1,3,3,3-Hexafluoro-2-{[(pyridin-2-yl)carbamoyl]amino}propan-2-yl)oxy]ethanecarbonimidoyl chloride typically involves multiple steps. One common method starts with the preparation of the hexafluoropropane moiety, which is then reacted with pyridine-2-carboxamide under specific conditions to form the intermediate compound. This intermediate is further reacted with ethanecarbonimidoyl chloride in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced purification techniques like chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(1,1,1,3,3,3-Hexafluoro-2-{[(pyridin-2-yl)carbamoyl]amino}propan-2-yl)oxy]ethanecarbonimidoyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically require controlled environments, often under inert gases like nitrogen or argon, to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(E)-N-[(1,1,1,3,3,3-Hexafluoro-2-{[(pyridin-2-yl)carbamoyl]amino}propan-2-yl)oxy]ethanecarbonimidoyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-[(1,1,1,3,3,3-Hexafluoro-2-{[(pyridin-2-yl)carbamoyl]amino}propan-2-yl)oxy]ethanecarbonimidoyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[(1,1,1,3,3,3-Hexafluoro-2-{[(pyridin-2-yl)carbamoyl]amino}propan-2-yl)oxy]ethanecarbonimidoyl bromide
- (E)-N-[(1,1,1,3,3,3-Hexafluoro-2-{[(pyridin-2-yl)carbamoyl]amino}propan-2-yl)oxy]ethanecarbonimidoyl iodide
Uniqueness
The uniqueness of (E)-N-[(1,1,1,3,3,3-Hexafluoro-2-{[(pyridin-2-yl)carbamoyl]amino}propan-2-yl)oxy]ethanecarbonimidoyl chloride lies in its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications.
Properties
Molecular Formula |
C11H9ClF6N4O2 |
|---|---|
Molecular Weight |
378.66 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylcarbamoylamino)propan-2-yl]oxyethanimidoyl chloride |
InChI |
InChI=1S/C11H9ClF6N4O2/c1-6(12)22-24-9(10(13,14)15,11(16,17)18)21-8(23)20-7-4-2-3-5-19-7/h2-5H,1H3,(H2,19,20,21,23) |
InChI Key |
RCDSCQOYKUDLRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=CC=CC=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(1H-indazol-5-ylimino)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B12479379.png)
![5-Bromo-1-[(3,4-dichlorophenyl)methyl]indole-3-carbonitrile](/img/structure/B12479380.png)
![ethyl 3,3,3-trifluoro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}alaninate](/img/structure/B12479385.png)
![N-(2-chloro-6-fluorobenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine](/img/structure/B12479393.png)

![3,5-dibromo-2-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12479398.png)
![Azepan-1-yl{5-[(4-ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}methanone](/img/structure/B12479399.png)
![5-(3-bromophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12479416.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2H-tetrazol-5-amine](/img/structure/B12479425.png)
![2-amino-4-(3,4-dimethylphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12479442.png)
![N-(2-bromophenyl)-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B12479443.png)
![N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}cyclohexanamine](/img/structure/B12479448.png)
![2-(4-Methoxyphenyl)-3-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B12479449.png)
![4-(4-ethoxyphenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12479452.png)
